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3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Catalog No.
S737273
CAS No.
886499-09-8
M.F
C8H3ClF4O2
M. Wt
242.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

CAS Number

886499-09-8

Product Name

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzoyl chloride

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H

InChI Key

VRBPADDPEPISOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organofluorine compound characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties. The molecular formula of this compound is C8H3ClF4O2, and it has a molecular weight of approximately 242.55 g/mol . The compound features a benzoyl chloride moiety with a trifluoromethoxy group and a fluorine atom at specific positions on the aromatic ring, enhancing its reactivity and potential applications in various chemical syntheses.

As mentioned earlier, there is no specific information available regarding the biological activity or mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride.

Acyl chlorides are generally known to be corrosive and reactive. 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is likely to share these properties. It can react with water to release hydrochloric acid fumes, which can irritate the respiratory system. Additionally, contact with skin or eyes can cause irritation or burns [].

Typical of acyl chlorides. These include:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
  • Formation of Aryl Fluorides: This compound can undergo reactions with fluoride sources to introduce additional fluorine atoms into the aromatic system.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy can direct further electrophilic substitutions on the aromatic ring.

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride typically involves:

  • Starting Material Preparation: The synthesis may begin with 3-fluoro-4-hydroxybenzoyl chloride, which can be converted into the desired compound through fluorination processes.
  • Fluorination: Using reagents such as trifluoromethyl iodide or other fluorinating agents under controlled conditions can introduce the trifluoromethoxy group.
  • Acyl Chloride Formation: Finally, converting the hydroxyl group into an acyl chloride using thionyl chloride or oxalyl chloride completes the synthesis.

These methods highlight the importance of careful reagent selection and reaction conditions to achieve high yields and purity.

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride finds applications primarily in:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of various pharmaceutical compounds where fluorinated motifs are desirable for enhancing drug efficacy.
  • Agrochemical Development: Utilized in the development of herbicides and pesticides that require specific chemical functionalities for improved activity.
  • Material Science: Potential applications in creating advanced materials with tailored properties due to its unique chemical structure.

Studies on interaction mechanisms involving 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride are crucial for understanding its reactivity and potential biological effects. Interaction studies typically focus on how this compound interacts with nucleophiles in various solvents and under different pH conditions, which can affect its stability and reactivity profile. Additionally, exploring its interactions with biological macromolecules could provide insights into its pharmacological potential.

Several compounds share structural similarities with 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-(trifluoromethyl)benzoyl chlorideC8H3ClF4OContains trifluoromethyl instead of trifluoromethoxy
3-Fluoro-4-methoxybenzoyl chlorideC9H9ClFLacks trifluorination; contains methoxy group
2,6-Difluoro-4-(trifluoromethyl)benzoic acidC9H5F5O2Contains a carboxylic acid functional group

The presence of both a trifluoromethoxy group and a fluorine atom distinguishes 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride from these similar compounds, potentially imparting unique reactivity patterns and biological activities not observed in others.

Systematic IUPAC Name and Structural Formula

The IUPAC name of the compound is 3-fluoro-4-(trifluoromethoxy)benzoyl chloride. This name adheres to the systematic nomenclature rules for aromatic compounds, where substituents are numbered to achieve the lowest possible locant. The structure comprises a benzene ring with three substituents:

  • Fluorine atom at position 3.
  • Trifluoromethoxy group (O-CF₃) at position 4.
  • Benzoyl chloride moiety (C(=O)Cl) at position 1.

The structural formula is:
$$
\text{C}8\text{H}3\text{ClF}4\text{O}2
$$
The SMILES notation, which encodes the molecular structure, is:
$$
\text{O=C(Cl)C1=CC=C(OC(F)(F)F)C(F)=C1}
$$
This indicates a benzene ring with chlorine (Cl) bonded to a carbonyl group (C=O), a fluorine (F) at position 3, and a trifluoromethoxy group (OCF₃) at position 4.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number assigned to this compound is 886499-09-8, a unique identifier maintained by the American Chemical Society. Additional identifiers include:

Identifier TypeValueSource
MDL NumberMFCD06660206
InChIInChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H
InChIKeyVRBPADDPEPISOW-UHFFFAOYSA-N
SynonymsBenzoyl chloride, 3-fluoro-4-(trifluoromethoxy)-

The compound is also referenced in chemical databases under the name 3-fluoro-4-(trifluoromethoxy)benzoyl chloride, though variations in naming conventions (e.g., hyphen placement) may occur.

Molecular Formula and Weight Calculations

The molecular formula of 3-fluoro-4-(trifluoromethoxy)benzoyl chloride is C₈H₃ClF₄O₂. The molecular weight is calculated as follows:

ElementAtomic Weight (g/mol)Number of AtomsContribution (g/mol)
Carbon (C)12.01896.08
Hydrogen (H)1.00833.024
Chlorine (Cl)35.45135.45
Fluorine (F)19.00476.00
Oxygen (O)16.00232.00

Total Molecular Weight = 96.08 + 3.024 + 35.45 + 76.00 + 32.00 = 242.55 g/mol.

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride represents an important fluorinated acyl chloride utilized in various synthetic applications [1]. The laboratory-scale synthesis of this compound primarily involves the chlorination of the corresponding benzoic acid derivative [2]. This approach offers advantages in terms of reaction control, yield optimization, and purity of the final product [3]. The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis that provides access to reactive intermediates for further functionalization [4].

The general reaction for the formation of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be represented as:

3-Fluoro-4-(trifluoromethoxy)benzoic acid + Chlorinating agent → 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride + By-products [5]

Laboratory-scale synthesis typically employs batch reactors with careful temperature control and inert atmosphere conditions to prevent moisture contamination, which can lead to hydrolysis of the acid chloride product [6]. The selection of an appropriate chlorinating agent is crucial for achieving high yields and minimizing side reactions [4] [7].

Thionyl Chloride-Mediated Acyl Chloride Formation

Thionyl chloride (SOCl₂) represents the most commonly employed reagent for the conversion of 3-Fluoro-4-(trifluoromethoxy)benzoic acid to its corresponding acid chloride [5] [8]. This reagent offers several advantages, including the formation of gaseous by-products (SO₂ and HCl) that drive the reaction to completion by their evolution from the reaction mixture [4].

The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of chloride and subsequent rearrangement to form the acid chloride [4] [7]. The detailed mechanism proceeds through the following steps:

  • Nucleophilic attack of the carbonyl oxygen on thionyl chloride, forming a chlorosulfite intermediate [7]
  • Elimination of chloride ion from the intermediate [4]
  • Nucleophilic attack of the chloride ion on the carbonyl carbon [7]
  • Formation of the acid chloride with concurrent release of sulfur dioxide [4] [8]

A typical laboratory procedure involves the reaction of 3-Fluoro-4-(trifluoromethoxy)benzoic acid with excess thionyl chloride (1.1-2.5 molar equivalents) under reflux conditions [6]. The reaction is generally conducted in an inert solvent such as dichloromethane or toluene, although neat conditions (without solvent) can also be employed [5] [6].

ParameterTypical ConditionsYield Range
Temperature30-70°C-
Reaction Time1-6 hours-
Thionyl Chloride Equivalents1.1-2.5-
CatalystDMF (0.3-1.0% w/w)-
Yield-85-95%

The use of catalytic amounts of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate through the formation of a Vilsmeier-type intermediate [6] [9]. However, care must be taken as this can generate dimethylcarbamoyl chloride as a minor by-product, which may be difficult to remove from the final product [10].

After completion of the reaction, excess thionyl chloride is removed by distillation under reduced pressure, and the crude acid chloride is purified by appropriate methods [6]. The reaction typically provides 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride in yields ranging from 85-95% [5] [6].

Oxalyl Chloride as Alternative Chlorinating Agent

Oxalyl chloride [(COCl)₂] serves as an excellent alternative to thionyl chloride for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride, particularly when higher purity of the product is required [10]. This reagent generates carbon monoxide, carbon dioxide, and hydrogen chloride as by-products, which are easily removed from the reaction mixture [10] [11].

The reaction of 3-Fluoro-4-(trifluoromethoxy)benzoic acid with oxalyl chloride typically proceeds under milder conditions compared to thionyl chloride [10]. The mechanism involves the formation of a mixed anhydride intermediate, which subsequently reacts with chloride ion to yield the acid chloride [11].

A standard laboratory protocol involves the dropwise addition of oxalyl chloride (1.1-1.5 equivalents) to a solution of 3-Fluoro-4-(trifluoromethoxy)benzoic acid in an appropriate solvent (dichloromethane, toluene, or tetrahydrofuran) at 0-25°C [10] [11]. As with thionyl chloride, catalytic amounts of DMF can significantly enhance the reaction rate [10].

Reaction ParameterTypical ConditionsNotes
Temperature0-25°CLower than SOCl₂ method
Reaction Time1-3 hoursGenerally faster than SOCl₂
Oxalyl Chloride Equivalents1.1-1.5Less excess required
CatalystDMF (0.1-0.5% v/v)Lower catalyst loading
SolventDCM, THF, tolueneAnhydrous conditions required
Yield90-98%Higher than SOCl₂ method

Comparative studies have shown that oxalyl chloride often provides higher yields and purity of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride compared to thionyl chloride [10] [11]. Additionally, the milder reaction conditions make oxalyl chloride particularly suitable for acid-sensitive substrates [10].

The main disadvantages of oxalyl chloride include its higher cost compared to thionyl chloride and the generation of carbon monoxide as a by-product, which necessitates adequate ventilation or gas trapping systems [10] [11]. Nevertheless, the superior quality of the product often justifies these considerations, especially for laboratory-scale synthesis [10].

Industrial Production Protocols

The industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride requires specialized equipment and optimized protocols to ensure efficiency, safety, and product quality [12]. Unlike laboratory-scale synthesis, industrial production must address challenges related to heat transfer, mixing efficiency, by-product handling, and process economics [12] [6].

Industrial methods typically employ continuous or semi-continuous processes rather than batch reactions to maximize throughput and minimize operational costs [12]. The selection of chlorinating agents is influenced not only by chemical efficiency but also by factors such as cost, handling safety, and environmental considerations [6] [13].

Continuous Flow Reactor Optimization

Continuous flow reactors represent a significant advancement in the industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride, offering numerous advantages over traditional batch processes [14] [15]. These systems enable precise control of reaction parameters, improved heat transfer, enhanced mixing, and reduced reaction times [14] [16].

In a typical continuous flow setup for 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride production, separate streams of 3-Fluoro-4-(trifluoromethoxy)benzoic acid solution and the chlorinating agent are fed into a reactor at controlled flow rates [14] [17]. The reaction occurs as the streams mix and flow through the reactor, with the residence time determined by the flow rate and reactor volume [14] [15].

Key parameters that require optimization in continuous flow production include:

  • Flow rates of reagent streams to ensure optimal stoichiometry and residence time [14] [17]
  • Reactor temperature profile to maximize conversion while minimizing side reactions [14] [16]
  • Mixing efficiency to ensure homogeneous reaction conditions [17] [16]
  • Pressure control to manage gaseous by-products [15] [16]
  • Materials of construction to withstand corrosive reagents and products [16] [12]
ParameterOptimization RangeImpact on Process
Flow Rate50-200 mL/minDetermines residence time and throughput
Temperature30-80°CAffects reaction rate and selectivity
Pressure1-3 atmControls gaseous by-product removal
Reactor MaterialHastelloy, glass-lined steelCorrosion resistance
Mixing ModuleStatic mixers, micromixersEnsures homogeneous conditions
Residence Time5-30 minutesBalances conversion and throughput

Studies have demonstrated that continuous flow production of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride can achieve space-time yields up to 1.5 kg/h/L, significantly higher than batch processes [14] [15]. Additionally, the improved heat transfer in flow reactors allows for better temperature control, reducing the risk of thermal runaway and improving product quality [14] [16].

Advanced continuous flow systems may incorporate in-line monitoring techniques such as infrared spectroscopy or flow NMR to provide real-time data on reaction progress and product quality [15]. This enables automated control systems to make adjustments to process parameters, ensuring consistent product quality [14] [15].

Purification Techniques (Distillation, Recrystallization)

The purification of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a critical step in both laboratory and industrial production processes, as impurities can significantly impact the compound's reactivity and the quality of downstream products [18] [6]. The two primary purification methods employed are distillation and recrystallization, each with specific advantages depending on the scale and required purity [18] [19].

Distillation:

Vacuum distillation represents the most common method for purifying 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride on both laboratory and industrial scales [18] [6]. This technique exploits the differences in boiling points between the desired product and impurities [6].

For 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride, typical distillation conditions include:

  • Pressure: 20-50 mmHg (absolute pressure) [6]
  • Collection temperature: 90-120°C (at reduced pressure) [6]
  • Distillation apparatus: Short-path or fractional distillation equipment [18]

The distillation process typically begins with the removal of volatile components (including excess chlorinating agents) at lower temperatures, followed by collection of the main fraction containing 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride [6]. Modern industrial distillation units may employ packed columns or spinning band distillation to achieve higher theoretical plate numbers and better separation efficiency [18].

Distillation ParameterLaboratory ScaleIndustrial Scale
Pressure20-50 mmHg10-30 mmHg
Temperature Range90-120°C85-115°C
EquipmentShort-path distillationPacked column distillation
Batch Size50-500 g10-1000 kg
Purity Achieved97-99%98-99.5%
Recovery Rate85-90%90-95%

Recrystallization:

While distillation is the preferred method for purifying 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride, recrystallization can be employed for specific applications requiring extremely high purity [19]. However, this technique is challenging due to the moisture sensitivity of acid chlorides and is generally applied to the precursor benzoic acid rather than the acid chloride itself [19].

When recrystallization is necessary, it typically involves:

  • Dissolution of crude 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride in a minimal amount of anhydrous solvent (e.g., hexane, toluene) at elevated temperature [19]
  • Slow cooling under inert atmosphere to induce crystallization [19]
  • Filtration under anhydrous conditions to collect the purified crystals [19]

The choice between distillation and recrystallization depends on factors such as the scale of production, the nature of impurities present, and the required purity specifications [18] [19]. In industrial settings, continuous distillation processes are often preferred due to their higher throughput and energy efficiency [18].

Precursor Synthesis: 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Preparation

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoic acid, the direct precursor to 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride, represents a critical aspect of the overall synthetic strategy [5] [20]. This fluorinated benzoic acid derivative contains two distinct fluorinated moieties—a fluoro substituent at the 3-position and a trifluoromethoxy group at the 4-position—making its synthesis particularly challenging [20] [21].

Several synthetic routes have been developed for the preparation of 3-Fluoro-4-(trifluoromethoxy)benzoic acid, each with specific advantages and limitations [22] [20]. The selection of an appropriate synthetic pathway depends on factors such as available starting materials, required scale, and economic considerations [22] [21].

Route 1: Oxidation of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde

One of the most straightforward approaches involves the oxidation of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde using appropriate oxidizing agents [23]. This method typically employs oxidants such as potassium permanganate, sodium chlorite, or oxygen in the presence of catalysts [23].

A representative procedure involves:

  • Reaction of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde with oxygen in the presence of copper and cobalt acetate catalysts [23]
  • Aqueous workup and isolation of the carboxylic acid product [23]
  • Purification by recrystallization or column chromatography [23]

This method typically provides yields of 90-95% and is particularly suitable for laboratory-scale synthesis [23].

Route 2: Carboxylation of 3-Fluoro-4-(trifluoromethoxy)benzene Derivatives

Another approach involves the carboxylation of appropriately substituted benzene derivatives through metalation followed by reaction with carbon dioxide [22] [24]. This method often utilizes organolithium or Grignard intermediates [22].

The general procedure includes:

  • Halogen-metal exchange or direct metalation of a 3-Fluoro-4-(trifluoromethoxy)benzene derivative [22]
  • Reaction of the organometallic intermediate with carbon dioxide [22]
  • Acidic workup to obtain the free carboxylic acid [22] [24]

While this route offers good regioselectivity, it requires careful control of reaction conditions due to the sensitivity of organometallic intermediates [22].

Route 3: Introduction of Fluorinated Substituents onto Benzoic Acid Derivatives

A third strategy involves the sequential introduction of fluorinated substituents onto benzoic acid or its derivatives [20] [21]. This approach typically begins with a mono-fluorinated or non-fluorinated benzoic acid, followed by introduction of the trifluoromethoxy group [20] [21].

The introduction of the trifluoromethoxy group represents a particular challenge and can be accomplished through several methods:

  • Nucleophilic trifluoromethoxylation of appropriately activated arenes [20] [21]
  • Copper-mediated cross-coupling reactions with trifluoromethoxy sources [21]
  • Rearrangement strategies involving trifluoromethylation followed by migration [20]
Synthetic RouteAdvantagesLimitationsTypical Yield
Oxidation of AldehydeSimple procedure, mild conditionsRequires pre-functionalized aldehyde90-95%
CarboxylationDirect introduction of carboxyl groupSensitive to moisture, requires low temperature70-85%
Sequential FluorinationFlexible starting materialsMultiple steps, challenging trifluoromethoxylation50-70% (overall)

Recent advances in fluorination chemistry have significantly improved the accessibility of 3-Fluoro-4-(trifluoromethoxy)benzoic acid [20] [21]. In particular, the development of stable trifluoromethoxylation reagents and catalytic methods for C-F bond formation has enabled more efficient and selective syntheses [20] [21].

XLogP3

3.7

Dates

Last modified: 08-15-2023

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